1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been used to target yeast casein kinase of candida albicans for antifungal drug development .
Mode of Action
It’s known that when similar compounds are used to protect the 2′-hydroxy functions in the synthesis of certain oligoribonucleotides, the final unblocking process must be carried out above ph 3 if hydrolytic cleavage and migration are to be avoided .
Biochemical Pathways
Similar compounds have been used in the synthesis of oligoribonucleotides, suggesting a potential role in nucleic acid biochemistry .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cell lines .
Action Environment
It’s known that the stability of similar compounds can be affected by ph levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl
- 1-{(S)-(2-fluorophenyl)[1-(2-methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-methylpiperazine
- 2-fluorophenylhydrazine
Uniqueness
Compared to similar compounds, 1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S2/c1-19-14(6-8-20-9-7-14)11-16-21(17,18)10-12-4-2-3-5-13(12)15/h2-5,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKLLNBQRJJRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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